molecular formula C26H28N2O3 B12974473 2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid

2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid

Cat. No.: B12974473
M. Wt: 416.5 g/mol
InChI Key: QYRLVPCITNDVDS-UHFFFAOYSA-N
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Description

2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid is a synthetic organic compound with the molecular formula C26H28N2O3. It is known for its vibrant fluorescence properties, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid typically involves the condensation of 3,6-bis(ethylamino)-2,7-dimethylxanthene with a benzoic acid derivative. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye in various analytical techniques.

    Biology: Employed in fluorescence microscopy and flow cytometry for cell labeling and tracking.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the manufacturing of fluorescent inks and dyes.

Mechanism of Action

The mechanism of action of 2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid primarily involves its ability to fluoresce. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful in various imaging and detection applications. The molecular targets and pathways involved in its action depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

2-[3,6-bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl]benzoic acid

InChI

InChI=1S/C26H28N2O3/c1-5-27-21-13-23-19(11-15(21)3)25(17-9-7-8-10-18(17)26(29)30)20-12-16(4)22(28-6-2)14-24(20)31-23/h7-14,21,27-28H,5-6H2,1-4H3,(H,29,30)

InChI Key

QYRLVPCITNDVDS-UHFFFAOYSA-N

Canonical SMILES

CCNC1C=C2C(=C(C3=C(O2)C=C(C(=C3)C)NCC)C4=CC=CC=C4C(=O)O)C=C1C

Origin of Product

United States

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